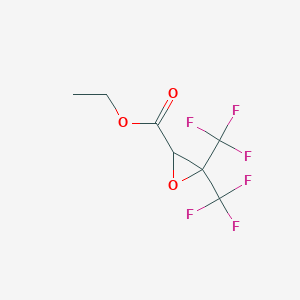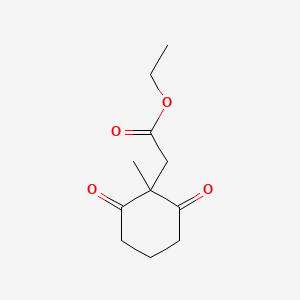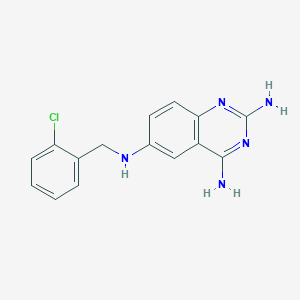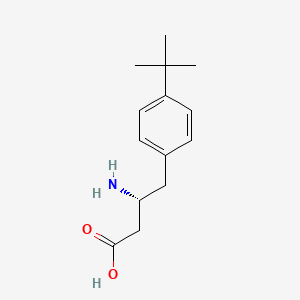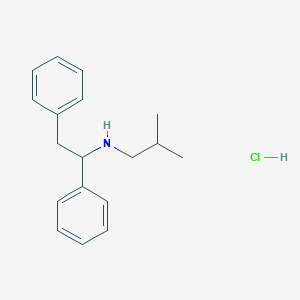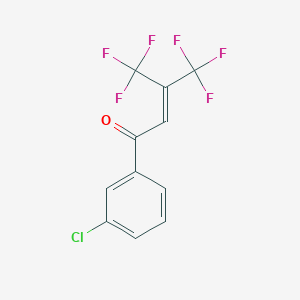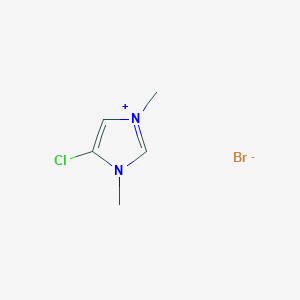
5-Chloro-1,3-dimethyl-1H-imidazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1,3-dimethyl-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the fourth position and two methyl groups at the first and third positions of the imidazole ring. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,3-dimethyl-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and an aldehyde as starting materials . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production of 4-chloro-1,3-dimethyl-imidazole often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,3-dimethyl-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1,3-dimethyl-imidazole, while oxidation can produce 4-chloro-1,3-dimethyl-imidazole N-oxide.
Scientific Research Applications
4-chloro-1,3-dimethyl-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-1,3-dimethyl-imidazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-1,3-dimethyl-imidazole include:
1,3-dimethyl-imidazole: Lacks the chlorine atom at the fourth position.
4-chloro-imidazole: Lacks the methyl groups at the first and third positions.
1-methyl-4-chloro-imidazole: Contains only one methyl group at the first position.
Uniqueness
4-chloro-1,3-dimethyl-imidazole is unique due to the combination of its chlorine and methyl substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
7468-62-4 |
|---|---|
Molecular Formula |
C5H8BrClN2 |
Molecular Weight |
211.49 g/mol |
IUPAC Name |
4-chloro-1,3-dimethylimidazol-1-ium;bromide |
InChI |
InChI=1S/C5H8ClN2.BrH/c1-7-3-5(6)8(2)4-7;/h3-4H,1-2H3;1H/q+1;/p-1 |
InChI Key |
IHPQHPPRHHXUJE-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=[N+](C=C1Cl)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


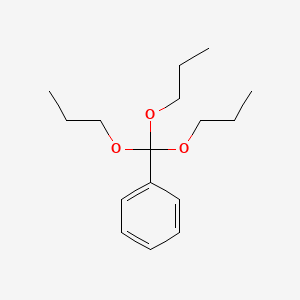

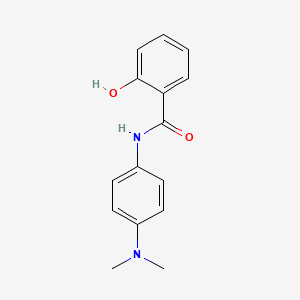
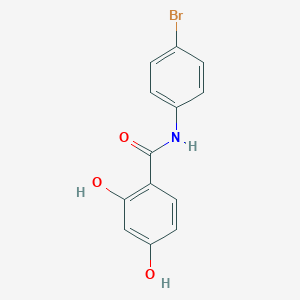
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
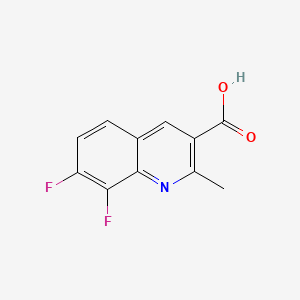
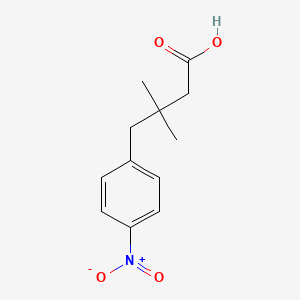
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
